molecular formula C13H20OS B7895734 1-[4-(iso-Pentylthio)phenyl]ethanol

1-[4-(iso-Pentylthio)phenyl]ethanol

Cat. No.: B7895734
M. Wt: 224.36 g/mol
InChI Key: GWHOPVPUFSYBNQ-UHFFFAOYSA-N
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Description

1-[4-(iso-Pentylthio)phenyl]ethanol is a secondary alcohol featuring a phenyl ring substituted with an iso-pentylthio group (-S-CH₂CH(CH₂CH₃)₂) at the para position.

Properties

IUPAC Name

1-[4-(3-methylbutylsulfanyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHOPVPUFSYBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(iso-Pentylthio)phenyl]ethanol typically involves the reaction of 4-bromothiophenol with iso-pentyl bromide in the presence of a base to form 4-(iso-pentylthio)phenol. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to yield 1-[4-(iso-Pentylthio)phenyl]ethanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(iso-Pentylthio)phenyl]ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(iso-Pentylthio)phenyl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(iso-Pentylthio)phenyl]ethanol involves its interaction with specific molecular targets. The iso-pentylthio group and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Predicted Water Solubility Key Reactivity
1-[4-(iso-Pentylthio)phenyl]ethanol -S-iso-pentyl ~224.3 Low Oxidation, esterification
1-[4-(tert-Butylthio)phenyl]ethanol -S-tert-butyl ~210.3 Very low Similar to iso-pentyl analog
1-[4-(Phenylthio)phenyl]ethanol -S-phenyl ~246.3 Insoluble Enhanced aromatic interactions

Key Observations :

  • Solubility : Thioether linkages generally decrease water solubility compared to oxygenated analogs (e.g., ethers) due to sulfur’s lower electronegativity .

Functional Group Variation: Ethanol vs. Ethanone

Table 2: Functional Group Impact

Compound Name Functional Group Molecular Weight (g/mol) Reactivity Safety Profile
1-[4-(iso-Pentylthio)phenyl]ethanol -CH₂OH ~224.3 Oxidation to ketone, acidic H Likely low volatility
1-[4-(tert-Butyl)phenyl]ethanone -COCH₃ 176.25 Ketone-specific (e.g., nucleophilic addition) Moderate volatility, requires ventilation

Key Observations :

  • Reactivity: The ethanol group enables esterification or oxidation pathways, whereas ethanones participate in condensation reactions.
  • Safety: Ethanols are generally less volatile than ketones but may require precautions against alcohol-specific hazards (e.g., flammability) .

Structural and Crystallographic Analysis

  • SHELX Software : For refining crystal structures and resolving chiral centers via parameters like the Flack constant .
  • ORTEP-3 : To visualize molecular geometry and confirm substituent orientation .

Biological Activity

1-[4-(iso-Pentylthio)phenyl]ethanol is a chemical compound that has garnered interest in various fields, particularly in pharmacology and biochemistry. This compound's unique structure, featuring a phenolic backbone with an iso-pentylthio group, suggests potential biological activities that warrant detailed exploration. This article reviews the current understanding of the biological activity of 1-[4-(iso-Pentylthio)phenyl]ethanol, including its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 1-[4-(iso-Pentylthio)phenyl]ethanol
  • Molecular Formula : C13H18OS
  • Molecular Weight : 222.35 g/mol

The presence of the iso-pentylthio group enhances the lipophilicity of the compound, potentially affecting its interaction with biological membranes and targets.

The biological activity of 1-[4-(iso-Pentylthio)phenyl]ethanol is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound could bind to receptors, influencing signaling pathways related to inflammation, pain perception, or cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.

Antioxidant Properties

The antioxidant capacity of phenolic compounds is well-documented. Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity can be assessed using assays like DPPH and FRAP.

Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential role in managing inflammatory conditions.

Case Studies and Research Findings

Research on related compounds provides insights into the potential biological activities of 1-[4-(iso-Pentylthio)phenyl]ethanol:

StudyFindings
Ethanol Extracts from PlantsDemonstrated antimicrobial activity against MRSA with MIC values as low as 0.0338 mg/mL .
Antioxidant StudiesCompounds exhibited significant DPPH scavenging activity, indicating potential for reducing oxidative stress .
Anti-inflammatory ResearchSimilar compounds inhibited COX enzymes, suggesting a pathway for reducing inflammation .

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